Digitoxigenin-3-beta-L-glucosylglycyl ester

Description

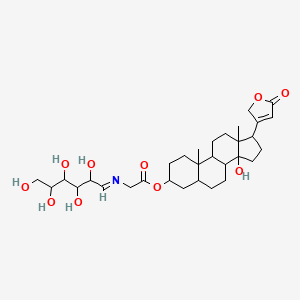

Digitoxigenin-3-beta-L-glucosylglycyl ester is a cardiac glycoside derivative, structurally characterized by a steroidal digitoxigenin core conjugated with a beta-L-glucosylglycyl ester moiety. These compounds are known for their role in modulating sodium-potassium ATPase activity, making them pharmacologically significant.

Properties

CAS No. |

81072-28-8 |

|---|---|

Molecular Formula |

C31H47NO10 |

Molecular Weight |

593.7 g/mol |

IUPAC Name |

[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate |

InChI |

InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3 |

InChI Key |

SCMYLIWDCTWJJB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties Overview

- Molecular Formula: C31H47NO10

- Molecular Weight: 593.7 g/mol

- IUPAC Name: [14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate

- CAS Numbers: 81072-27-7, 81072-28-8

The compound features a digitoxigenin core esterified at the 3-beta position with an L-glucosylglycyl moiety, combining steroidal and sugar components to form a glycosylglycyl ester linkage.

Preparation Methods of Digitoxigenin-3-beta-L-glucosylglycyl Ester

General Synthetic Strategy

The synthesis of this compound involves:

- Activation of the digitoxigenin aglycon at the 3-beta hydroxyl position to form a reactive intermediate (e.g., ester or halide derivative).

- Attachment of a glycine derivative functionalized with a protected or activated sugar moiety (L-glucosyl) to form the glycosylglycyl ester.

- Subsequent deprotection and purification steps to yield the target compound.

This approach aligns with general glycosylation and esterification methods used in steroidal glycoside synthesis.

Detailed Synthetic Route

Based on analogous cardenolide glycoside syntheses and neoglycosylation techniques documented in the literature, the preparation can be divided into key steps:

Activation of Digitoxigenin at C-3

- Digitoxigenin is first converted into a reactive ester or halide at the 3-beta hydroxyl group. For example, reaction with chloroacetyl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP) and diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF) yields the 3-beta-O-chloroacetyl derivative.

- This intermediate facilitates nucleophilic substitution reactions.

Preparation of Glycosylglycyl Donor

- The glycine moiety is functionalized with an L-glucosyl group, typically via formation of a Schiff base or imine linkage with a reducing sugar derivative.

- Methoxyamine or N-methoxyamino groups are often introduced to enable neoglycosylation, improving coupling efficiency and avoiding extensive protecting group manipulations.

Coupling Reaction (Neoglycosylation)

- The activated digitoxigenin derivative undergoes nucleophilic substitution with the glycosylglycyl amine or methoxyamine derivative under controlled conditions (e.g., heating at 40–60 °C in methanol or mixed solvents like methanol/chloroform).

- The reaction typically proceeds via an SN2 mechanism, displacing the halide and forming the ester linkage between digitoxigenin and the glycosylglycyl moiety.

Deprotection and Purification

Representative Reaction Conditions and Yields

Comparative Analysis with Related Compounds

This compound shares synthetic features with other cardenolide glycosides such as digitoxigenin-3-beta-O-alpha-L-arabinofuranoside, which has been synthesized via glycosyl chloride intermediates and Fétizon reagent oxidation, followed by debenzoylation. The use of neoglycosylation with methoxyamine handles, as applied in oleanolic acid derivatives, demonstrates the versatility of this approach for steroidal glycosides including digitoxigenin derivatives.

Summary of Key Research Findings

- The esterification at the 3-beta position of digitoxigenin is effectively achieved via chloroacetylation followed by nucleophilic substitution with glycosylglycyl derivatives.

- Neoglycosylation using methoxyamine derivatives facilitates efficient glycosyl attachment without requiring extensive protecting group manipulations.

- The resulting this compound exhibits promising biological activity, including potent Na,K-ATPase inhibition, suggesting the synthetic approach yields pharmacologically relevant compounds.

- Yields for intermediate steps vary but are generally moderate, with overall synthesis requiring careful control of reaction conditions and purification.

Chemical Reactions Analysis

Types of Reactions

Digitoxigenin-3-beta-L-glucosylglycyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the ester bonds, potentially converting them into alcohols.

Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Digitoxigenin-3-beta-L-glucosylglycyl ester is a chemical compound with the molecular formula C31H47NO10 and a molecular weight of 593.7 g/mol . It is also known by other names, including Digitoxigenin-3-beta-N-D-(+)-glucosylglycyl ester and Glycine, N-L-glucosyl-, 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide .

Because information on the applications of this compound is not available in the provided search results, the following answer will cover the applications of similar compounds and methods of analysis.

Similar Compounds

- Oleanolic Acid Derivatives Research has been done on the synthesis of MeON-neoglycosides of oleanolic acid at C-3 and C-28 for potential antiproliferative agents . Specifically, researchers have evaluated the cytotoxicity and selectivity of these compounds on different cancer cell lines .

- Digitoxigenin Derivatives Digitoxigenin is related to digitoxin and digoxin, which are cardiac glycosides used in the treatment of heart failure and certain types of arrhythmia .

Methods of Analysis

- Activation Analysis Activation analysis is a method that offers sensitivity exceeding conventional quantitative analysis, and can identify and measure elements in quantities as minute as one part per billion . It is especially useful in processing rare or expensive materials, since only a fraction of a gram of material is required .

- Radiotracers Radiotracers are used in biomedical research in progress, and human studies are about to be undertaken .

- Anti-digoxigenin antibodies Anti-digoxigenin antibodies allow capture or detection of a digoxigenin-labeled oligo and can be used in a variety of assay formats much like biotin .

Mechanism of Action

The mechanism of action of digitoxigenin-3-beta-L-glucosylglycyl ester involves its interaction with the Na+/K+ ATPase enzyme . By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardiac glycosides, making it a valuable compound for studying heart function and developing new treatments for heart diseases.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence includes compounds with glycosylated esters, steroidal frameworks, or diterpenoid backbones, which are compared below:

Steroidal Glycosides

- Compound from :

- Steroidal backbone with hydroxyl and glucosyl groups.

- Complex oligosaccharide chain with acetylated glucose units.

- Comparison :

Diterpenoid Esters

- Compounds from :

- Diterpenoid backbones (e.g., isopimarane, labdane).

- Methyl ester modifications at carboxyl groups.

- Comparison :

O-Glycosyl Compounds

- Compound from :

- The ergostane glucoside ester includes O-glycosidic bonds, a feature shared with this compound.

- Key Difference : The ergostane derivative has acetylated and multi-branched glycosylation, whereas the digitoxigenin analog has a simpler L-glucosylglycyl chain.

Research Findings and Data Gaps

- Absence of Direct Data: None of the provided sources mention this compound. Current comparisons are speculative, based on structural analogs.

- Relevant Observations: Glycosylation Complexity: Compounds with acetylated or branched glycosyl chains (e.g., ) may exhibit altered solubility and bioavailability compared to simpler glycosides . Ester Linkages: Methyl esters in diterpenoids () are less polar than glycyl esters, impacting membrane permeability .

Biological Activity

Digitoxigenin-3-beta-L-glucosylglycyl ester is a glycosylated derivative of digitoxigenin, a cardiac glycoside known for its therapeutic applications, particularly in treating heart conditions. The addition of a glucosylglycyl moiety is hypothesized to enhance its biological activity, including its pharmacological properties and potential anticancer effects. This article reviews the biological activities of this compound, supported by recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C31H47NO10. Its structure includes a digitoxigenin backbone with a glucosylglycyl side chain, which may influence its solubility, bioavailability, and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of glycosylated compounds. For instance, the synthesis of various neoglycosides has shown promising antiproliferative effects against human cancer cell lines. In particular, compounds similar to this compound have been evaluated for their cytotoxicity against HepG2 cells (a liver cancer cell line).

Table 1: Antiproliferative Activity of Glycosylated Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Oleanolic acid-28-O-β-D-glucopyranoside | 2.1 | HepG2 |

| Doxycycline neoglycosides | TBD | Various |

The IC50 value represents the concentration required to inhibit cell growth by 50%. Although specific data for this compound is still pending, related compounds have demonstrated significant activity.

The mechanisms through which glycosylated compounds exert their anticancer effects are multifaceted:

- Cell Cycle Arrest : Certain glycosides can induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Morphological Changes : Treatment with glycosides has been associated with observable morphological changes in cancer cells, indicating cellular distress.

Case Studies

Several case studies have documented the effects of glycosylated derivatives on cancer cells:

- Study on Oleanolic Acid Derivatives : Research indicated that neoglycosides derived from oleanolic acid exhibited potent antiproliferative effects against HepG2 cells with IC50 values as low as 2.1 µM. These findings suggest that structural modifications via glycosylation can enhance biological activity significantly .

- Glycosylation Impact on Doxycycline : A series of doxycycline neoglycosides were synthesized and tested for antibacterial and anticancer activities. The study demonstrated that structural modifications could lead to improved efficacy against various pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Digitoxigenin-3-beta-L-glucosylglycyl ester with high purity?

- Answer: Synthesis requires precise control of glycosylation and esterification steps. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize experimental trials while identifying critical variables like pH for glycosidic bond stability . Pair this with quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error approaches . Purification can leverage membrane separation technologies (e.g., ultrafiltration) to isolate the target compound from byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: Combine NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm stereochemistry at the beta-L-glucosyl moiety and ester linkage. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. For glycosidic bond validation, use enzymatic hydrolysis (e.g., β-glucosidase assays) followed by LC-MS to detect released digitoxigenin . Cross-reference findings with computational simulations of NMR chemical shifts to resolve ambiguities .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Answer: Develop a HPLC-MS/MS protocol with a C18 reverse-phase column and electrospray ionization (ESI) in positive ion mode. Optimize mobile phase composition (e.g., acetonitrile/0.1% formic acid) to separate the compound from structurally similar derivatives. Validate the method using spike-and-recovery experiments in biological matrices (e.g., plasma) to assess recovery rates >90% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Answer: Conduct meta-analysis of existing datasets, focusing on variables like assay conditions (e.g., cell line viability, incubation time) and compound purity. Use multivariate regression to identify confounding factors (e.g., solvent DMSO concentration affecting membrane permeability). Replicate conflicting experiments under standardized conditions, employing blinded positive/negative controls to minimize bias .

Q. What mechanistic insights can computational modeling provide into the stability of the glycyl ester moiety under physiological conditions?

- Answer: Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to study hydrolysis kinetics. Calculate free energy profiles using umbrella sampling to identify transition states and rate-limiting steps. Validate predictions with in vitro stability assays at varying pH (4.5–7.4) and temperatures (25–37°C), correlating degradation rates with simulation outcomes .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Answer: Implement Process Analytical Technology (PAT) tools (e.g., in-line FTIR) for real-time monitoring of glycosylation efficiency. Apply statistical process control (SPC) charts to track critical quality attributes (CQAs) like enantiomeric excess. Use response surface methodology (RSM) to define a robust design space, ensuring scalability from milligram to gram-scale synthesis .

Q. How does the glucosyl-glycyl ester linkage influence the compound’s interaction with cardiac sodium-potassium ATPase (Na+/K+-ATPase)?

- Answer: Employ surface plasmon resonance (SPR) to measure binding affinity (KD) of synthetic analogs with modified glycosyl or ester groups. Pair this with molecular docking simulations (e.g., AutoDock Vina) to map hydrogen-bonding interactions between the glycyl ester and ATPase residues (e.g., Asp369). Validate using mutagenesis studies on recombinant Na+/K+-ATPase isoforms .

Methodological Frameworks

- Data Contradiction Analysis: Use Bradford-Hill criteria to assess causality in bioactivity discrepancies, emphasizing dose-response relationships and temporal consistency .

- Experimental Design: Integrate ICReDD’s feedback loop (computational → experimental → computational) to refine reaction pathways iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.